DOTA-PEG5-amine
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Overview
Description
DOTA-PEG5-amine is a compound that combines a DOTA chelator with a polyethylene glycol (PEG) chain. The DOTA moiety is known for its ability to bind metal ions such as copper, gallium, or lutetium, while the PEG chain enhances the compound’s stability and solubility. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
DOTA-PEG5-amine can be synthesized through a solid-phase synthesis method. This involves the preparation of DOTA from a cyclen precursor on a solid-phase support. The DOTA is then linked to peptides or other molecules directly on the solid-phase support . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C to ensure a long shelf life .
Chemical Reactions Analysis
Types of Reactions
DOTA-PEG5-amine undergoes various chemical reactions, including substitution and complexation reactions. The amine group in the compound is reactive towards carboxylic acids and activated NHS esters, making it suitable for conjugation with other molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, NHS esters, and metal ions. The reactions are typically carried out in solvents like DMSO or water, and may require specific temperatures to proceed efficiently .
Major Products
The major products formed from reactions involving this compound are often conjugates with other molecules, such as peptides or proteins. These conjugates are used in various applications, including imaging and therapy .
Scientific Research Applications
DOTA-PEG5-amine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in the synthesis of PROTACs for targeted protein degradation.
Medicine: Utilized in the development of diagnostic agents for imaging techniques like PET and MRI.
Industry: Applied in the production of stable and soluble drug conjugates for therapeutic use.
Mechanism of Action
The mechanism of action of DOTA-PEG5-amine involves its role as a linker in PROTACs. The DOTA moiety binds to metal ions, facilitating the formation of stable complexes. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively deliver therapeutic agents to target sites within the body .
Comparison with Similar Compounds
Similar Compounds
DOTA-PEG5-azide: Contains an azide group instead of an amine group, used for click chemistry reactions.
DOTA-PEG5-DBCO: Contains a dibenzocyclooctyne group, used for strain-promoted azide-alkyne cycloaddition reactions.
DOTA-NHS ester: Contains an NHS ester group, used for conjugation with amine-containing molecules.
Uniqueness
DOTA-PEG5-amine is unique due to its amine group, which provides versatility in conjugation reactions. This makes it particularly useful in the synthesis of PROTACs and other therapeutic agents .
Properties
IUPAC Name |
2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALHBNFXIUVFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N6O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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